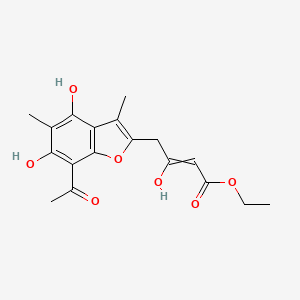
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzofuran ring, acetyl group, and multiple hydroxyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of acetyl and hydroxyl groups under controlled conditions. Common reagents used in these reactions include acetyl chloride, dimethyl sulfate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid ethyl ester
- 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid
Uniqueness
Compared to similar compounds, 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester stands out due to its unique combination of functional groups and structural features
Propiedades
Número CAS |
55649-37-1 |
|---|---|
Fórmula molecular |
C18H20O7 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
ethyl 4-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-1-benzofuran-2-yl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C18H20O7/c1-5-24-13(21)7-11(20)6-12-8(2)14-16(22)9(3)17(23)15(10(4)19)18(14)25-12/h7,20,22-23H,5-6H2,1-4H3 |
Clave InChI |
CBAMZUJPKNRJSN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CC1=C(C2=C(O1)C(=C(C(=C2O)C)O)C(=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


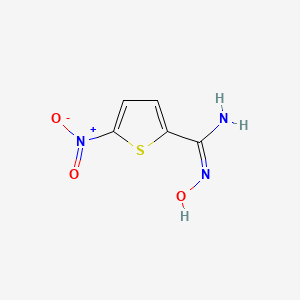
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
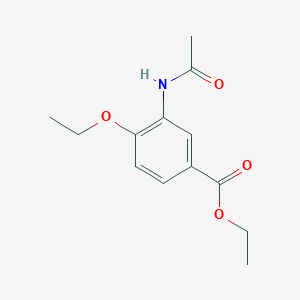

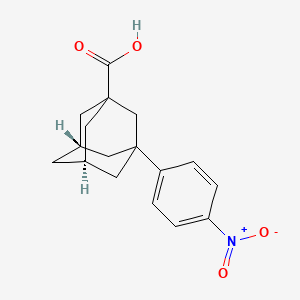
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

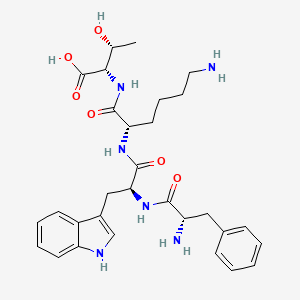
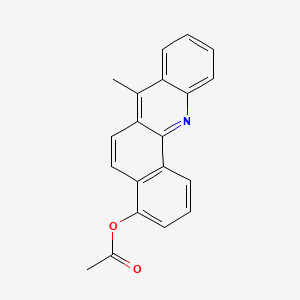
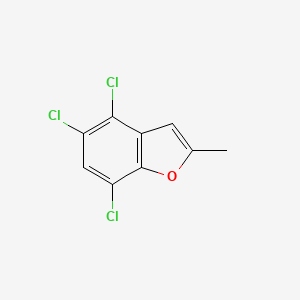
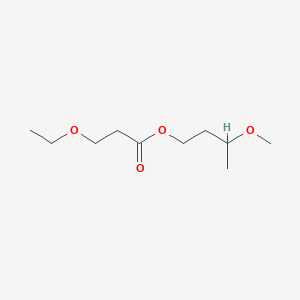
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)

